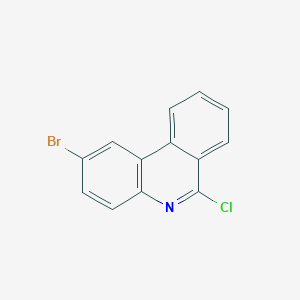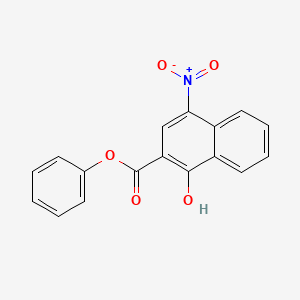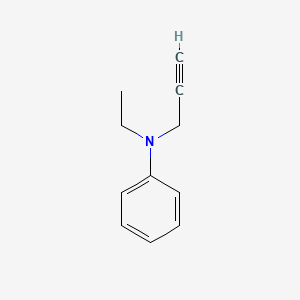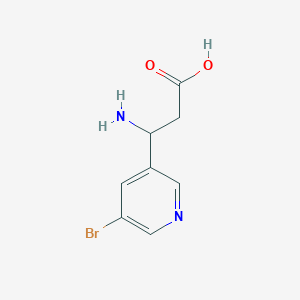
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane
Übersicht
Beschreibung
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is an organic compound that features a sulfane group bonded to a phenyl ring and a 4-fluoro-2-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane typically involves the reaction of 4-fluoro-2-nitroaniline with phenylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydride), dimethylformamide solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane solvent.
Major Products Formed
Reduction: (4-Fluoro-2-aminophenyl)(phenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-Fluoro-2-nitrophenyl)(phenyl)sulfone.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Bioconjugation: Utilized in the immobilization of biomolecules onto surfaces for biochemical assays and diagnostics.
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The sulfane group can be oxidized to a sulfone, which may exhibit different reactivity and biological activity. The fluoro group can be substituted with other functional groups, altering the compound’s properties and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoro-3-nitrophenyl)(phenyl)sulfane
- (4-Fluoro-2-nitrophenyl)(phenyl)sulfone
- (4-Fluoro-2-nitrophenyl)(phenyl)thioether
Uniqueness
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups with the sulfane moiety allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C12H8FNO2S |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
4-fluoro-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8FNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
BPDDJSOPIZLNLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
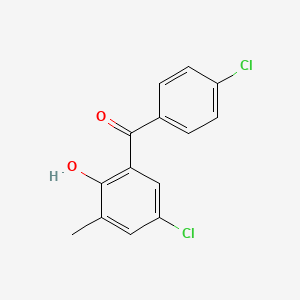
![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)

![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)


![EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)

